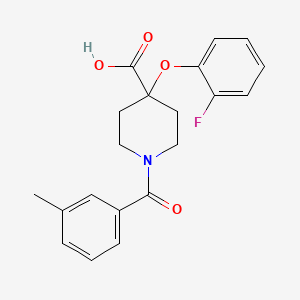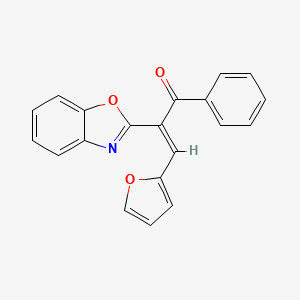
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid, also known as FMP4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP4 is a piperidine derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain cellular pathways. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to reduce the levels of COX-2 and prostaglandin E2 (PGE2), which are involved in inflammation and pain. In addition, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been found to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has some limitations as well. It is a relatively new compound, and its full potential has not been explored yet. In addition, the mechanism of action of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid research. One potential direction is to explore its therapeutic potential in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in detail, which could lead to the development of more potent and selective compounds. Additionally, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid could be used as a tool compound to study the role of NF-κB and COX-2 in various cellular pathways. Overall, 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has the potential to be a valuable compound for scientific research, and further studies are needed to explore its full potential.
Synthesemethoden
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid can be synthesized using a specific method that involves the reaction of 2-fluorophenol, 3-methylbenzoyl chloride, and piperidine-4-carboxylic acid in the presence of a base and a solvent. The reaction results in the formation of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid, which can be purified using various chromatographic techniques. The synthesis of 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been optimized to yield high purity and high yield, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. 4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-(2-fluorophenoxy)-1-(3-methylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-14-5-4-6-15(13-14)18(23)22-11-9-20(10-12-22,19(24)25)26-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWWHZYCODKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-(2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5483265.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)

![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)


![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)


![methyl 4-({[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)benzoate](/img/structure/B5483353.png)
![13-(3-furylmethylene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5483361.png)